N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide is a chemical compound that features a fluoropyridine moiety linked to an ethyl prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide typically involves the reaction of 3-fluoropyridine with an appropriate ethyl prop-2-enamide precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can result in various substituted pyridine compounds .
Scientific Research Applications
N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate: A similar compound with an ester functional group instead of an amide.
N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide: A structural isomer with the fluorine atom at a different position on the pyridine ring.
Uniqueness
N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both fluoropyridine and prop-2-enamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[2-(3-fluoropyridin-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-2-10(14)13-7-5-9-8(11)4-3-6-12-9/h2-4,6H,1,5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGZEBFXFGQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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